![molecular formula C6H8O3 B1673612 Dihydro-4,4-dimethyl-2,3-Furandione CAS No. 13031-04-4](/img/structure/B1673612.png)
Dihydro-4,4-dimethyl-2,3-Furandione
Overview
Description
Dihydro-4,4-dimethyl-2,3-Furandione, also known as 4,4-dimethyldihydrofuran-2,3-dione, is a chemical compound with the molecular formula C6H8O3 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Dihydro-4,4-dimethyl-2,3-Furandione involves the enantioselective hydrogenation of the compound, catalyzed by a neutral Rhodium (I) aminophosphine-phosphinite complex . This process yields D-(-)-pantoyl lactone, a key intermediate in the synthesis of pantothenic acid .Molecular Structure Analysis
The molecular structure of Dihydro-4,4-dimethyl-2,3-Furandione consists of six carbon atoms, eight hydrogen atoms, and three oxygen atoms . The molecular weight of the compound is 128.13 .Chemical Reactions Analysis
Dihydro-4,4-dimethyl-2,3-Furandione is an activated keto compound . Its asymmetric hydrogenation, catalyzed by a neutral Rhodium (I) aminophosphine-phosphinite complex, has been reported .Physical And Chemical Properties Analysis
Dihydro-4,4-dimethyl-2,3-Furandione is a solid substance . It is soluble in dichloromethane at a concentration of 25 mg/mL, forming a clear, colorless to yellow solution . The compound has a melting point of 67-69 °C (lit.) .Scientific Research Applications
Asymmetric Hydrogenation Catalyst
4,4-Dimethyldihydrofuran-2,3-dione is used in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activated ketones . This compound forms a complex in the hydrogenation process on cinchonidine-modified Pt/Al 2 O 3 . Theoretical calculations have revealed important features of the interaction of the ketone substrate with the cinchonidine-modified platinum .
Organic Building Blocks
This compound is classified as an organic building block and is used in the synthesis of various organic compounds . It is particularly used in the synthesis of furans, aliphatic heterocycles, and esters .
Research and Development
4,4-Dimethyldihydrofuran-2,3-dione is used in research and development processes, particularly in the field of chemistry . It is used in the development of new compounds and in the testing of chemical reactions .
Chemical Analysis
This compound is used in chemical analysis processes, including NMR, HPLC, LC-MS, and UPLC . These processes are used to identify and quantify the compound and its derivatives .
Simulation Visualizations
4,4-Dimethyldihydrofuran-2,3-dione is used in simulation visualizations in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs produce impressive simulation visualizations that aid in understanding the behavior and interactions of this compound .
Mechanism of Action
Target of Action
4,4-Dimethyldihydrofuran-2,3-dione, also known as Keto-pantoyllactone or Dihydro-4,4-dimethyl-2,3-Furandione, is a heterocyclic organic compound It is primarily used as a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Mode of Action
As a ketone compound, it possesses the reactivity of alcohols and aldehydes . It can react with nucleophiles, such as amines and sulfuric acid, to produce corresponding amine salts and sulfates . It can also undergo oxidation reactions, such as reacting with hydrogen peroxide to produce corresponding hydroxylated products .
Pharmacokinetics
Its solubility in dichloromethane suggests that it may have good bioavailability when administered in suitable formulations.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4-Dimethyldihydrofuran-2,3-dione. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Furthermore, its reactivity suggests that it could potentially interact with various substances in the environment, which could influence its action and efficacy.
Safety and Hazards
Dihydro-4,4-dimethyl-2,3-Furandione is classified as a combustible solid . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated area .
Future Directions
properties
IUPAC Name |
4,4-dimethyloxolane-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2)3-9-5(8)4(6)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTOQFBQOFIFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156448 | |
Record name | Keto-pantoyllactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-4,4-dimethyl-2,3-Furandione | |
CAS RN |
13031-04-4 | |
Record name | Ketopantolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13031-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Keto-pantoyllactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Keto-pantoyllactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-4,4-dimethylfuran-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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